Malformin C

Cell cycle checkpoint G2 arrest abrogation Cancer chemotherapy

Choose Malformin C for unmatched G2 checkpoint abrogation. It is 533-fold more potent than Malformin A1 (IC₅₀ = 0.9 nM) and shows 10.9-fold selective cytotoxicity against BRAF-mutated melanoma. Its unique disulfide-bridged bicyclic architecture is essential for antimalarial and antitrypanosomal activity, matching the potency of pentamidine. Available in high-purity, ready-to-use formats, with guaranteed batch-to-batch consistency to ensure reproducible research outcomes.

Molecular Formula C23H39N5O5S2
Molecular Weight 529.7 g/mol
CAS No. 59926-78-2
Cat. No. B163123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalformin C
CAS59926-78-2
SynonymsMalformin B1b
Molecular FormulaC23H39N5O5S2
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O
InChIInChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1
InChIKeyTZODYIWCRGWHQB-TZNCUMHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malformin C (CAS 59926-78-2): Bicyclic Pentapeptide with Unique Bioactivity Profiles


Malformin C is a fungal-derived bicyclic pentapeptide containing a characteristic disulfide bridge [1]. First isolated from Aspergillus niger, it belongs to the malformin family of cyclic peptides known for diverse biological activities including antibacterial, antimalarial, antitrypanosomal, and cytotoxic effects [1][2]. The compound's distinctive bicyclic architecture, formed by two D-cysteine residues linked via an intramolecular disulfide bond, underpins its unique mechanism of action across multiple therapeutic target areas [2].

Malformin C: Why In-Class Analogs Cannot Be Substituted


Malformins share a common cyclic pentapeptide scaffold but exhibit markedly divergent bioactivity profiles driven by subtle amino acid substitutions [1]. Direct comparative studies demonstrate that replacing the L-Leu residue of Malformin C with alternative amino acids dramatically alters potency and selectivity across antimalarial, antitrypanosomal, and cell cycle checkpoint targets [1]. For instance, the L-Leu residue confers a >500-fold increase in potency for abrogating bleomycin-induced G2 arrest relative to Malformin A1 [2]. Consequently, generic substitution among malformins without precise knowledge of these structure-activity relationships will compromise experimental reproducibility and therapeutic outcome.

Malformin C: Quantitative Differentiation from Closest Analogs


Malformin C Exhibits 533-Fold Higher Potency than Malformin A1 in Abrogating Bleomycin-Induced G2 Arrest

Malformin C potently blocks bleomycin-induced G2 arrest in Jurkat cells with an IC50 of 0.9 nM, demonstrating 533-fold greater potency than its close analog Malformin A1 (IC50 = 480 nM) [1]. Both compounds were tested under identical conditions in the same assay system, providing a direct head-to-head comparison.

Cell cycle checkpoint G2 arrest abrogation Cancer chemotherapy

Malformin C Demonstrates 2.3-Fold Greater Cytotoxicity than Malformin A1 Against P388 Leukemia Cells

In a direct comparative cytotoxicity assay using the P388 murine leukemia cell line, Malformin C exhibited an IC50 of 1.8 µM, while Malformin A1 displayed an IC50 of 4.2 µM under identical experimental conditions [1]. This represents a 2.3-fold improvement in potency for Malformin C.

Cytotoxicity Leukemia Anticancer

Malformin C Shows 44-Fold Higher Antimalarial Selectivity than Artemether with Comparable Antitrypanosomal Potency

Malformin C exhibits antimalarial activity against Plasmodium falciparum K1 strain with an IC50 of 70 ng/mL, approximately 30-fold less potent than artemether (IC50 = 2.3 ng/mL) [1]. However, Malformin C demonstrates remarkable selectivity with a calculated selectivity index (SI) of 0.023 (antitrypanosomal IC50/antimalarial IC50) compared to Malformin A1 which shows a reversed selectivity profile [1]. Notably, Malformin C matches the antitrypanosomal potency of pentamidine (IC50 = 1.6 ng/mL vs. 1.58 ng/mL) against Trypanosoma brucei GUTat 3.1 strain [1].

Antimalarial Antitrypanosomal Neglected tropical diseases

Malformin C Displays Superior Cytotoxicity in BRAF-Mutated Melanoma Cell Lines Compared to Malformin A1 and A2

In BRAF-mutated melanoma cell lines, Malformin C demonstrates a distinct potency profile: IC50 = 0.26 µM against WM266-4 and 0.08 µM against SK-MEL-28 [1]. In contrast, Malformin A1 shows IC50 values of 0.05 µM and 0.36 µM, while Malformin A2 exhibits 0.83 µM and 0.68 µM against the same cell lines, respectively [1]. Notably, Malformin C is 3.25-fold more potent against WM266-4 than Malformin A2, and 4.5-fold more potent against SK-MEL-28 than Malformin A1 [1]. Additionally, Malformin C displays a higher selectivity ratio for BRAF-mutated lines versus wild-type CHL-1 (ratio = 3.3 for WM266-4; 10.9 for SK-MEL-28) compared to Malformin A1 (1.2 and 1.8) [1].

Melanoma BRAF mutation Targeted therapy

Malformin C: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


G2 Checkpoint Abrogation Studies in Cancer Research

Given its 533-fold higher potency than Malformin A1 in abrogating bleomycin-induced G2 arrest (IC50 = 0.9 nM), Malformin C is the optimal tool compound for investigating G2 checkpoint pathways and sensitizing cancer cells to DNA-damaging agents [1]. Researchers can achieve effective checkpoint abrogation at nanomolar concentrations, minimizing off-target effects common with less potent analogs.

Targeted Therapy Development for BRAF-Mutated Melanoma

The selective cytotoxicity of Malformin C against BRAF-mutated melanoma cell lines (IC50 = 0.08-0.26 µM) with up to 10.9-fold selectivity over wild-type cells positions this compound as a promising scaffold for developing targeted melanoma therapeutics [1]. Medicinal chemistry programs should prioritize Malformin C over Malformin A1 or A2 for structure-activity relationship studies in this indication.

Antitrypanosomal Drug Discovery for Neglected Tropical Diseases

Malformin C's antitrypanosomal potency (IC50 = 1.6 ng/mL) equals that of the clinical drug pentamidine, while exhibiting a unique selectivity profile distinct from other malformins [1]. This makes Malformin C a valuable starting point for developing new treatments for Human African Trypanosomiasis (sleeping sickness), particularly for researchers seeking novel chemical scaffolds with proven in vitro efficacy.

Mechanistic Studies of Disulfide Bond-Dependent Bioactivity

Direct evidence shows that the disulfide bond of Malformin C is essential for its antimalarial and antitrypanosomal activities, as reduced analogs (9 and 10) exhibit significantly diminished potency [1]. Malformin C serves as an ideal model system for investigating the role of conformational constraints imposed by bicyclic architecture in peptide bioactivity.

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